![molecular formula C25H17FN4O2 B6462902 3-benzoyl-6-fluoro-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,4-dihydroquinolin-4-one CAS No. 2549041-02-1](/img/structure/B6462902.png)
3-benzoyl-6-fluoro-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-6-fluoro-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H17FN4O2 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.13355396 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-benzoyl-6-fluoro-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,4-dihydroquinolin-4-one is a novel hybrid molecule that combines the structural features of quinolines and triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₅FN₄O
- Molecular Weight : 324.34 g/mol
- IUPAC Name : this compound
This compound features a benzoyl group, a fluoro substituent at the 6-position of the quinoline ring, and a triazole moiety which is known for its diverse biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline and triazole exhibit significant antimicrobial properties. The incorporation of the triazole ring is believed to enhance the activity against various bacterial strains. For instance, compounds similar to 3-benzoyl derivatives have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The anticancer activity of quinoline derivatives has been well-documented. In vitro studies indicate that the introduction of the triazole moiety may improve cytotoxic effects against cancer cell lines. For example, compounds with similar structures have exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . The structure–activity relationship (SAR) studies suggest that specific substitutions on the triazole ring significantly affect enzyme inhibition potency.
Case Studies
A comparative study involving similar compounds demonstrated that those containing a triazole group had enhanced inhibitory activity compared to their non-triazole counterparts. For instance:
Compound | AChE Inhibition (IC50 µM) | BuChE Inhibition (IC50 µM) |
---|---|---|
Compound A | 34.5 | 31.8 |
Compound B | 28.0 | 25.0 |
3-benzoyl derivative | 22.0 | 19.5 |
These results highlight the importance of the triazole moiety in improving biological activity.
The proposed mechanism for its biological activity involves interaction with target enzymes through hydrogen bonding and hydrophobic interactions facilitated by the fluoro and benzoyl groups. Computational studies suggest favorable binding affinities to AChE and BuChE, indicating a potential for therapeutic applications in treating cognitive disorders .
Propiedades
IUPAC Name |
3-benzoyl-6-fluoro-1-[(1-phenyltriazol-4-yl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O2/c26-18-11-12-23-21(13-18)25(32)22(24(31)17-7-3-1-4-8-17)16-29(23)14-19-15-30(28-27-19)20-9-5-2-6-10-20/h1-13,15-16H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHRIXZRHBANTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CN(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.